7h-Pyrrolo[2,3-c]pyridazin-3-amine
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Overview
Description
7H-Pyrrolo[2,3-c]pyridazin-3-amine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system comprising a pyrrole ring and a pyridazine ring. Such structures are significant in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-c]pyridazin-3-amine typically involves cyclization reactions. One common method includes the reaction of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions. The cyclization process can be catalyzed by various agents, including palladium on carbon (Pd/C) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[2,3-c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrrolo[2,3-c]pyridazin derivatives.
Scientific Research Applications
7H-Pyrrolo[2,3-c]pyridazin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-c]pyridazin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Pyridazine derivatives: These compounds share the pyridazine ring and are known for their diverse pharmacological properties.
Uniqueness: 7H-Pyrrolo[2,3-c]pyridazin-3-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile scaffold in drug discovery highlight its significance .
Biological Activity
7H-Pyrrolo[2,3-c]pyridazin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that combines pyrrole and pyridazine moieties. This unique structure contributes to its biological activity, particularly in the context of kinase inhibition and anti-cancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyridazine ring can enhance cytotoxicity against human tumor xenografts in vivo.
- Kinase Inhibition : The compound has shown promise as a reversible inhibitor of Bruton's tyrosine kinase (BTK), with IC50 values in the low nanomolar range. This activity is crucial for developing therapies for conditions like rheumatoid arthritis and certain B-cell malignancies.
- Antiviral Properties : Some derivatives have been evaluated for their antiviral activity, particularly against respiratory syncytial virus (RSV). These compounds displayed good protein binding properties and acceptable pharmacokinetic profiles.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence and type of substituents on the pyridazine ring significantly influence antiproliferative activity. For example, hydroxyl (-OH) groups have been associated with improved potency against cancer cell lines such as HeLa and MDA-MB-231.
- Linker Variations : Alterations in the linker between the pyrrole and pyridazine components can lead to compounds with enhanced selectivity for specific kinases, thereby improving therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Study | Compound | Activity | IC50 Values |
---|---|---|---|
This compound | BTK Inhibition | 3.0 nM | |
Derivative A | Antiproliferative (HeLa) | 0.058 μM | |
Derivative B | Antiviral (RSV) | N/A |
These findings illustrate the compound's potential in treating various diseases through targeted molecular interactions.
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-c]pyridazin-3-amine |
InChI |
InChI=1S/C6H6N4/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H2,7,9)(H,8,10) |
InChI Key |
QHJRHSOXONVZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NN=C(C=C21)N |
Origin of Product |
United States |
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